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Compound of Interest

Compound Name: 4-(3-Nitrophenyl)morpholine

Cat. No.: B053315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note provides a detailed protocol for the characterization of 4-(3-
nitrophenyl)morpholine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

The document outlines the necessary steps for sample preparation, data acquisition, and

spectral analysis. Representative ¹H and ¹³C NMR data are presented in a clear, tabular format

to facilitate interpretation. Additionally, a graphical workflow is provided to illustrate the overall

experimental process. This guide is intended to assist researchers in confirming the structure

and purity of 4-(3-nitrophenyl)morpholine, a key intermediate in various synthetic

applications.

Introduction
4-(3-Nitrophenyl)morpholine is a valuable building block in medicinal chemistry and materials

science. Accurate structural elucidation and purity assessment are critical for its application in

drug development and other research areas. Nuclear Magnetic Resonance (NMR)

spectroscopy is a powerful analytical technique for the unambiguous characterization of

organic molecules. This document details the application of ¹H and ¹³C NMR for the structural

verification of 4-(3-nitrophenyl)morpholine.
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The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm),

multiplicities, and coupling constants (J) in Hertz (Hz) for 4-(3-nitrophenyl)morpholine. These

values are based on the analysis of structurally similar compounds and established NMR

principles for substituted morpholine and nitrobenzene rings.

Table 1: Predicted ¹H NMR Data for 4-(3-Nitrophenyl)morpholine (in CDCl₃)

Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2', H-6'

(Morpholine)
~ 3.90 t ~ 4.8

H-3', H-5'

(Morpholine)
~ 3.35 t ~ 4.8

H-2 (Aromatic) ~ 7.75 t ~ 2.2

H-4 (Aromatic) ~ 7.40 ddd ~ 8.2, 2.2, 1.0

H-5 (Aromatic) ~ 7.20 t ~ 8.2

H-6 (Aromatic) ~ 7.65 ddd ~ 8.2, 2.2, 1.0

Table 2: Predicted ¹³C NMR Data for 4-(3-Nitrophenyl)morpholine (in CDCl₃)
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Carbon Atom Chemical Shift (δ, ppm)

C-2', C-6' (Morpholine) ~ 66.8

C-3', C-5' (Morpholine) ~ 49.5

C-1 (Aromatic) ~ 151.0

C-2 (Aromatic) ~ 112.0

C-3 (Aromatic) ~ 149.0

C-4 (Aromatic) ~ 118.0

C-5 (Aromatic) ~ 130.0

C-6 (Aromatic) ~ 122.0

Experimental Protocols
Sample Preparation

Dissolution: Accurately weigh approximately 10-20 mg of 4-(3-nitrophenyl)morpholine and

dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-

purity deuterated solvent is crucial for acquiring high-quality NMR spectra.

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool directly into a clean, dry 5 mm NMR tube.

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition
The following is a general procedure for acquiring 1D ¹H and ¹³C NMR spectra using a standard

NMR spectrometer (e.g., 400 MHz).

Instrument Setup: Calibrate and set up the NMR spectrometer according to the

manufacturer's guidelines.
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Sample Insertion: Carefully place the NMR tube into a spinner turbine and insert it into the

magnet.

Temperature Equilibration: Allow the sample to equilibrate to the probe temperature (typically

298 K) for at least 5 minutes.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃.

Perform automatic or manual shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a 30-degree pulse angle.

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the

protons of interest (a value of 1-2 seconds is typically sufficient for small molecules).

Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

Use a proton-decoupled pulse sequence.

Set the relaxation delay (d1) to 2-5 seconds.

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (this may range

from several hundred to a few thousand scans depending on the sample concentration).

Data Processing and Analysis
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays

(FIDs) for both ¹H and ¹³C spectra.

Phase Correction: Manually or automatically correct the phase of the resulting spectra.
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Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Reference the ¹³C spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Peak Picking and Integration: Identify all significant peaks in the spectra and integrate the

signals in the ¹H spectrum to determine the relative proton ratios.

Analysis of Coupling Patterns: Analyze the splitting patterns (multiplicities) and measure the

coupling constants (J values) in the ¹H spectrum to elucidate the connectivity of the protons.

Workflow and Signaling Pathway Visualization
The following diagram illustrates the general workflow for the NMR characterization of 4-(3-
nitrophenyl)morpholine.
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NMR Characterization Workflow

Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization

of 4-(3-nitrophenyl)morpholine. The detailed protocols for sample preparation, data

acquisition, and processing, along with the tabulated representative spectral data, serve as a

valuable resource for researchers in confirming the identity and purity of this important

chemical compound. The provided workflow diagram offers a clear visual representation of the

entire characterization process.
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To cite this document: BenchChem. [Application Note: 1H and 13C NMR Characterization of
4-(3-Nitrophenyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053315#1h-and-13c-nmr-characterization-of-4-3-
nitrophenyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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